N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide

Solid-state chemistry Crystal engineering Hydrogen bonding

N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide (IUPAC: 2-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide; CAS 1573548-46-5; molecular formula C₁₀H₁₁N₃O₂S; molecular weight 237.28 g/mol) is a synthetic small-molecule benzothiazole derivative bearing a free primary amine on the glycinamide side chain. The 6-methoxy substitution on the benzothiazole core and the terminal –NH₂ group of the glycinamide moiety jointly define its hydrogen-bonding capacity, nucleophilic reactivity, and potential for further derivatization.

Molecular Formula C10H12ClN3O2S
Molecular Weight 273.74
CAS No. 1573548-46-5
Cat. No. B2716666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide
CAS1573548-46-5
Molecular FormulaC10H12ClN3O2S
Molecular Weight273.74
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN
InChIInChI=1S/C10H11N3O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5,11H2,1H3,(H,12,13,14)
InChIKeyJPASMBYXGVWMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide (CAS 1573548-46-5): Procurement-Relevant Structural and Pharmacological Baseline


N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide (IUPAC: 2-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide; CAS 1573548-46-5; molecular formula C₁₀H₁₁N₃O₂S; molecular weight 237.28 g/mol) is a synthetic small-molecule benzothiazole derivative bearing a free primary amine on the glycinamide side chain . The 6-methoxy substitution on the benzothiazole core and the terminal –NH₂ group of the glycinamide moiety jointly define its hydrogen-bonding capacity, nucleophilic reactivity, and potential for further derivatization. The compound is listed as a pharmaceutical intermediate and research tool, with documented interest in antimicrobial and enzyme-inhibition contexts .

Why In-Class Benzothiazole Acetamides Cannot Substitute for N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide in Rigorous Research and Development


Benzothiazole acetamide derivatives are a broad class, but small structural modifications—particularly at the acetamide side chain—produce pronounced differences in hydrogen-bonding architecture, biological target engagement, and synthetic utility. N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide possesses a terminal primary amine that is absent in the commonly available N-(6-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 100817-90-1) and is replaced by bulkier heterocyclic substituents in analogues such as BTC-j [1]. This terminal amine is the attachment point for further conjugation (e.g., amide coupling, reductive amination) and a critical determinant of intermolecular hydrogen bonding that governs both solid-state packing and target-protein interactions [2]. Substituting any of these close analogues alters the reactivity profile and biological readout in a way that cannot be normalized by molar equivalence alone.

Quantitative Differentiation Evidence for N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide Versus Closest Structural Analogues


Terminal Primary Amine Confers Distinct Hydrogen-Bonding Motif Relative to N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide

In the crystal structure of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide (the acetyl-capped analogue lacking the glycinamide –NH₂), the amide N–H engages an acetic acid molecule via a hetero-intermolecular R₂²(8) hydrogen-bonded ring, with the carbonyl oxygen acting as acceptor [1]. By contrast, the target compound N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide presents a terminal –NH₂ group capable of acting as both a hydrogen-bond donor and acceptor, creating a fundamentally different supramolecular synthon landscape unavailable to the acetyl analogue. This difference directly impacts solubility, co-crystal formation, and solid-form patentability.

Solid-state chemistry Crystal engineering Hydrogen bonding

Free Glycinamide Amine Enables Synthetic Diversification Unavailable with N-Acetyl or N-Chloroacetyl Analogues

The target compound bears a primary aliphatic amine on the glycinamide side chain. This functional group is the direct nucleophilic handle for amide bond formation, sulfonamide synthesis, reductive amination, and urea/thiourea formation—reactions that are completely blocked in the N-acetyl analogue N-(6-methoxybenzo[d]thiazol-2-yl)acetamide (MW 222.26) and require an additional deprotection step with the N-chloroacetyl analogue 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (MW 256.71) . The Pawar et al. 2025 study exploited this reactive amine in a related scaffold to generate a 20-member library (BTC-a through BTC-t) by varying the amine substituent, demonstrating the synthetic utility of the free –NH₂ terminus [1].

Medicinal chemistry Chemical biology Library synthesis

Antimicrobial Potency of 6-Methoxybenzothiazol-2-yl Glycinamide Scaffold Demonstrated via BTC-j: MIC Benchmarks for Structural Optimization

The closest structurally characterized analogue of the target compound is BTC-j, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, which differs only in the substitution of one glycinamide amine hydrogen with a pyridin-3-yl group. BTC-j displayed the following MIC values: S. aureus 12.5 μg/mL, B. subtilis 6.25 μg/mL, E. coli 3.125 μg/mL, P. aeruginosa 6.25 μg/mL [1]. In the same study, the comparator BTC-r (6-nitro analogue with identical pyridinylamino side chain) showed qualitatively different activity, and the standard antibiotics used as controls showed MIC values in the range 1.56–6.25 μg/mL against the same strains, indicating that the 6-methoxy substitution pattern is a key contributor to the observed potency [1]. These data establish the 6-methoxybenzothiazol-2-yl glycinamide scaffold as a validated starting point for antimicrobial lead optimization.

Antimicrobial resistance Minimum inhibitory concentration Drug discovery

Molecular Docking Scores Differentiate 6-Methoxybenzothiazol-2-yl Glycinamide Derivatives from 6-Nitro and Other Substituted Analogues at DNA Gyrase

In the Pawar et al. 2025 study, compounds BTC-j (6-methoxy) and BTC-r (6-nitro), both bearing the same pyridin-3-ylamino acetamide side chain, were docked against DNA gyrase (PDB: 3G75) using V-life MDS 3.5 software. The docking scores were consistent with the observed antimicrobial activity, indicating that the 6-methoxy substitution contributes favorably to target engagement [1]. While exact docking scores for each compound were not tabulated in the publicly available abstract, the authors explicitly concluded that the 6-methoxy series (BTC-j) and 6-nitro series (BTC-r) exhibited distinguishable interaction profiles, and that the benzothiazole–acetamide linkage with heterocyclic substitution is critical for activity [1].

DNA gyrase inhibition Molecular docking Antibacterial target

High-Impact Application Scenarios for N-(6-Methoxy-1,3-benzothiazol-2-yl)glycinamide Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization via Direct Amine Derivatization

The Pawar et al. 2025 study demonstrates that the 6-methoxybenzothiazol-2-yl glycinamide scaffold, when elaborated at the terminal amine, yields compounds with MIC values as low as 3.125 μg/mL against Gram-negative E. coli [1]. Procuring the target compound as the free amine building block enables parallel synthesis of focused libraries for structure–activity relationship studies targeting DNA gyrase, without the added cost and time of scaffold construction or protecting-group manipulation [1].

Co-Crystal and Solid-Form Screening Exploiting Unique Hydrogen-Bond Donor/Acceptor Topology

The terminal –NH₂ group on the glycinamide side chain provides a hydrogen-bond donor/acceptor pair absent in N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, which relies on hetero-intermolecular R₂²(8) motifs with co-formers such as acetic acid [2]. The target compound can therefore participate in a broader range of supramolecular synthons, making it valuable for pharmaceutical co-crystal screens aimed at improving solubility or intellectual property positioning [2].

Chemical Biology Probe Development Through Bioconjugation

The primary aliphatic amine is an ideal handle for bioconjugation via NHS-ester chemistry, isothiocyanate coupling, or reductive amination with fluorescent reporters or affinity tags [1]. The 6-methoxybenzothiazole core provides intrinsic UV absorbance and fluorescence properties [2], enabling the compound to serve as both a target-engagement probe precursor and a detectable moiety in pull-down or imaging assays. This dual functionality is not available with N-acetyl-capped analogues.

Carboxylesterase (CES) Inhibitor Screening Using the Benzothiazole Glycinamide Scaffold

ChEMBL/BindingDB entries for structurally related benzothiazole acetamides document nanomolar-range inhibition of human carboxylesterase 2 (CES2; IC₅₀ 20 nM) and carboxylesterase 1 (CES1; Ki 42 nM) in human liver microsome assays [1]. The target compound, as the unsubstituted glycinamide progenitor, represents the minimal pharmacophore for systematic exploration of CES isoform selectivity, positioning it as a cost-effective starting point for preclinical metabolism-modulator discovery programs.

Quote Request

Request a Quote for N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.